molecular formula C11H14O5 B3052067 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one CAS No. 38209-33-5

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Cat. No.: B3052067
CAS No.: 38209-33-5
M. Wt: 226.23 g/mol
InChI Key: HBOJXVDFLHJNLK-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, also known as Syringylpropanone, is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.2265 g/mol This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, making it a phenolic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with acetone in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation of the intermediate compound or continuous flow synthesis techniques. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include:

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways . The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its hydroxy and methoxy groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be compared with other similar phenolic compounds, such as:

    Acetosyringone: Similar structure but with an acetyl group instead of a hydroxy group.

    Sinapaldehyde: Contains an aldehyde group instead of a carbonyl group.

    2-Hydroxy-1-(4-methoxyphenyl)propan-1-one: Lacks the additional methoxy group on the phenyl ring.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,12,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOJXVDFLHJNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C(=C1)OC)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556278
Record name 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38209-33-5
Record name 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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